molecular formula C24H23F12NOSi B1312752 (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 848821-61-4

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No. B1312752
M. Wt: 597.5 g/mol
InChI Key: MOHRGTBNEJKFMB-IBGZPJMESA-N
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Description

“(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine” is a diarylprolinol silyl ether organocatalyst . It can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C24H23F12NOSi . The InChI representation of the molecule is InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m0/s1 .


Chemical Reactions Analysis

As an organocatalyst, this compound can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .


Physical And Chemical Properties Analysis

This compound is a colorless solid with a melting point of 57-58°C . It is soluble in a wide range of organic solvents .

Scientific Research Applications

Application 1: Organocatalysis

  • Application Summary : This compound is used as an organocatalyst due to its ability to activate substrates and stabilize developing charges in transition states through hydrogen bonding .
  • Methods of Application : Employed in various organic transformations, the compound is used to facilitate reactions by forming a double hydrogen bond with substrates .
  • Results Summary : The use of this motif has led to significant advancements in the field of organocatalysis, enabling a variety of organic transformations .

Application 3: Energy Storage

  • Application Summary : The compound is modified for use in enhancing the capacity and cyclic stability of lithium-sulfur batteries .
  • Methods of Application : It is incorporated into a covalent organic framework that suppresses the diffusion of polysulfides in batteries .
  • Results Summary : The modification leads to improved battery performance, with increased capacity and stability .

Application 4: Surface Chemistry

  • Methods of Application : Applied to various surfaces, including gold, silicon, and polyethylene, to modify their chemical functionality .
  • Results Summary : The derivatization process results in surfaces with new properties, suitable for specific applications in material science .

Application 7: Catalyst Development

  • Application Summary : This compound is recognized for its role in catalyst development, particularly in the context of organocatalysis .
  • Methods of Application : It is used to activate substrates and stabilize developing negative charges in transition states, employing explicit double hydrogen bonding .
  • Results Summary : The compound has been instrumental in promoting organic transformations, with the 3,5-bis(trifluoromethyl)phenyl motif being used ubiquitously in H-bond catalysts .

Application 8: Lithium-Sulfur Batteries

  • Application Summary : A derivative of this compound is used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
  • Methods of Application : The compound is incorporated into a triazine-based covalent organic framework, which is then used as a modified separator in the batteries .
  • Results Summary : This application has led to batteries with a high initial capacity and improved cyclic stability, maintaining significant capacity even after many cycles .

properties

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHRGTBNEJKFMB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F12NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461123
Record name (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

CAS RN

848821-61-4
Record name (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
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(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
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(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
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(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
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(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
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(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Citations

For This Compound
6
Citations
MS Akhtar, RS Thombal, RJI Tamargo, WG Yang… - Green …, 2020 - pubs.rsc.org
Eco-friendly organocatalyst- and reagent-controlled selective construction of diverse and multifunctionalized 2-hydroxybenzophenone frameworks for pot ... - Green Chemistry (RSC …
Number of citations: 16 pubs.rsc.org
P Seankongsuk, V Vchirawongkwin… - Asian Journal of …, 2017 - Wiley Online Library
Fmoc‐protected (2S,3S)‐epi‐oxetin was synthesized from (E)‐4‐(benzyloxy)but‐2‐enal via enantioselective organocatalytic epoxidation, epoxide ring opening with azide, alcohol …
Number of citations: 6 onlinelibrary.wiley.com
S Wu, Y Li, G Xu, S Chen, Y Zhang, N Liu… - European journal of …, 2016 - Elsevier
Phenotypic screening of high quality compound library is an effective strategy to discover novel bioactive molecules. Previously, we developed the divergent organocatalytic cascade …
Number of citations: 57 www.sciencedirect.com
A Noole, M Borissova, M Lopp… - The Journal of Organic …, 2011 - ACS Publications
A new general methodology was developed to access highly enantiomerically enriched 1,4-dihydropyridines (DHPs) 3 via an organocatalytic asymmetric aza-ene-type cascade reaction…
Number of citations: 82 pubs.acs.org
Y Hayashi, Y Hatano, N Mori - Synlett, 2022 - thieme-connect.com
An asymmetric Michael reaction of malononitrile and α,β-unsaturated aldehydes catalyzed by a diarylprolinol silyl ether was developed. Michael products were obtained in good yields …
Number of citations: 1 www.thieme-connect.com
MM Hammer, AJ Seegerer, J Hioe… - … Chemical Studies on … - epub.uni-regensburg.de
3.1 Abstract Dienamine activation allows the stereoselective functionalization of α, β-unsaturated carbonyl compounds and expands the field of organocatalysis. The mode of …
Number of citations: 3 epub.uni-regensburg.de

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